molecular formula C21H24N4O8S3 B14504604 Benzenesulfonic acid, 4-((3-(((1,1-dimethylethyl)amino)sulfonyl)-4-hydroxy-8-((methylsulfonyl)amino)-1-naphthalenyl)azo)- CAS No. 63148-77-6

Benzenesulfonic acid, 4-((3-(((1,1-dimethylethyl)amino)sulfonyl)-4-hydroxy-8-((methylsulfonyl)amino)-1-naphthalenyl)azo)-

Cat. No.: B14504604
CAS No.: 63148-77-6
M. Wt: 556.6 g/mol
InChI Key: XFRJLKYCTFMGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-((3-(((1,1-dimethylethyl)amino)sulfonyl)-4-hydroxy-8-((methylsulfonyl)amino)-1-naphthalenyl)azo)- is a complex organic compound It is characterized by its sulfonic acid group attached to a benzene ring, and a naphthalenyl azo group with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-((3-(((1,1-dimethylethyl)amino)sulfonyl)-4-hydroxy-8-((methylsulfonyl)amino)-1-naphthalenyl)azo)- involves multiple steps. The process typically starts with the sulfonation of benzene to introduce the sulfonic acid group. This is followed by the azo coupling reaction, where the naphthalenyl azo group is introduced. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and azo coupling processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((3-(((1,1-dimethylethyl)amino)sulfonyl)-4-hydroxy-8-((methylsulfonyl)amino)-1-naphthalenyl)azo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pH adjustments, and specific solvents.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted benzene derivatives. These products can have different properties and applications, depending on the nature of the substituents introduced.

Scientific Research Applications

Benzenesulfonic acid, 4-((3-(((1,1-dimethylethyl)amino)sulfonyl)-4-hydroxy-8-((methylsulfonyl)amino)-1-naphthalenyl)azo)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a catalyst in certain reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-((3-(((1,1-dimethylethyl)amino)sulfonyl)-4-hydroxy-8-((methylsulfonyl)amino)-1-naphthalenyl)azo)- involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with various substrates, while the azo group can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-(1,1-dimethylethyl)-: This compound has a similar sulfonic acid group but lacks the complex naphthalenyl azo structure.

    4-Dodecylbenzenesulfonic acid: Another sulfonic acid derivative with a long alkyl chain, used in different industrial applications.

Uniqueness

The uniqueness of Benzenesulfonic acid, 4-((3-(((1,1-dimethylethyl)amino)sulfonyl)-4-hydroxy-8-((methylsulfonyl)amino)-1-naphthalenyl)azo)- lies in its complex structure, which imparts specific chemical and physical properties

Properties

CAS No.

63148-77-6

Molecular Formula

C21H24N4O8S3

Molecular Weight

556.6 g/mol

IUPAC Name

4-[[3-(tert-butylsulfamoyl)-4-hydroxy-8-(methanesulfonamido)naphthalen-1-yl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C21H24N4O8S3/c1-21(2,3)25-35(29,30)18-12-17(23-22-13-8-10-14(11-9-13)36(31,32)33)19-15(20(18)26)6-5-7-16(19)24-34(4,27)28/h5-12,24-26H,1-4H3,(H,31,32,33)

InChI Key

XFRJLKYCTFMGRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C2=C(C(=CC=C2)NS(=O)(=O)C)C(=C1)N=NC3=CC=C(C=C3)S(=O)(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.